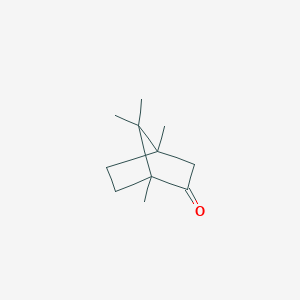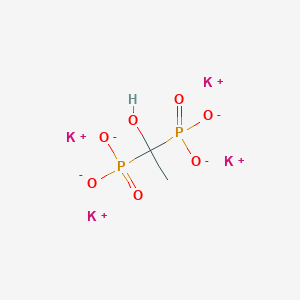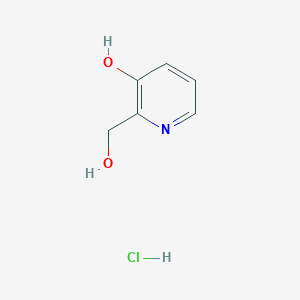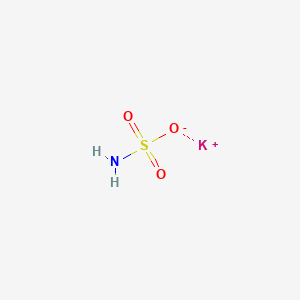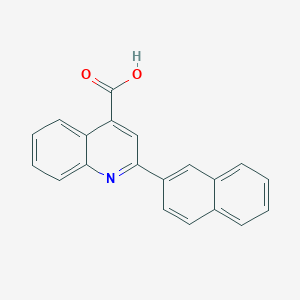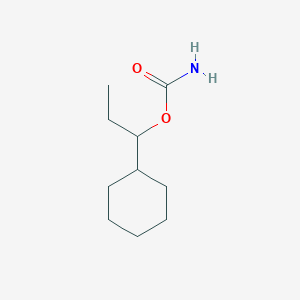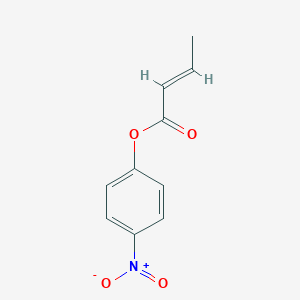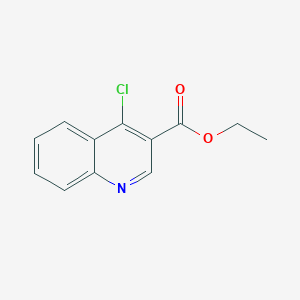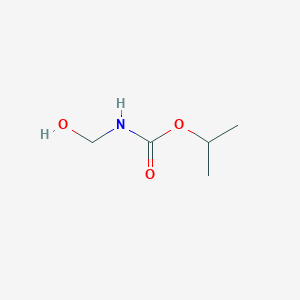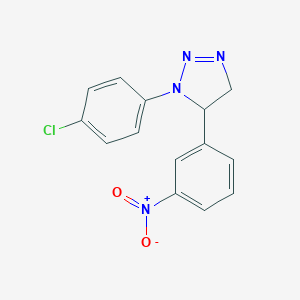![molecular formula C12H9NO2 B081833 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one CAS No. 14847-35-9](/img/structure/B81833.png)
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one
Vue d'ensemble
Description
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one, also known as NOXA1, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and chemical biology. NOXA1 belongs to the class of oxazine compounds that contain a naphthalene ring fused with an oxazine ring.
Mécanisme D'action
The exact mechanism of action of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is not fully understood. However, it has been suggested that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one exerts its biological activity by modulating the activity of various enzymes and signaling pathways. For example, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one can induce apoptosis in cancer cells by activating the caspase cascade. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to possess antiviral activity against the hepatitis C virus by inhibiting viral replication. In addition, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to possess antioxidant activity and can scavenge free radicals. In vivo studies have shown that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one can improve cognitive function by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to possess anti-inflammatory activity by modulating the activity of the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is its potential applications in various fields such as medicine, pharmacology, and chemical biology. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is a versatile compound that can be used as a fluorescent probe, an enzyme inhibitor, an antioxidant, and an anticancer agent. However, one of the major limitations of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is its low solubility in water, which can limit its applications in certain experiments. In addition, the exact mechanism of action of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one. One direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to improve cognitive function by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Another direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the treatment of viral infections. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit antiviral activity against the hepatitis C virus by inhibiting viral replication. Finally, another direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the development of fluorescent probes for the detection of metal ions such as copper and zinc. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been used as a fluorescent probe to detect the presence of metal ions, and further research in this area could lead to the development of new diagnostic tools.
Applications De Recherche Scientifique
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been extensively studied for its potential applications in various fields. In the field of medicine, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been shown to possess antiviral activity against the hepatitis C virus. In the field of pharmacology, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to possess antioxidant activity and can scavenge free radicals. In the field of chemical biology, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc.
Propriétés
Numéro CAS |
14847-35-9 |
|---|---|
Nom du produit |
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one |
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
1H-benzo[f][1,4]benzoxazin-2-one |
InChI |
InChI=1S/C12H9NO2/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11/h1-6H,7H2,(H,13,14) |
Clé InChI |
PWEJJSREWZMHGC-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32 |
SMILES canonique |
C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32 |
Autres numéros CAS |
14847-35-9 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


